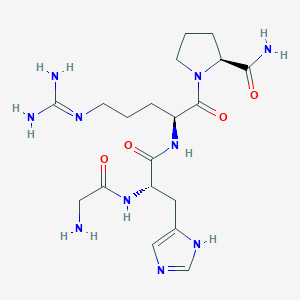

H-Gly-His-Arg-Pro-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound H-Gly-His-Arg-Pro-NH2 is a complex organic molecule It is characterized by the presence of multiple functional groups, including amino, imidazole, and carboxamide groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-His-Arg-Pro-NH2 typically involves multiple steps. The process begins with the protection of the amino groups to prevent unwanted reactions. This is followed by the coupling of the protected amino acids using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The final deprotection step yields the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and automation of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

H-Gly-His-Arg-Pro-NH2: can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolone derivatives, while reduction of the carboxamide group may produce primary amines.

Aplicaciones Científicas De Investigación

Biochemical Research

- Fibrin Polymerization Inhibition : H-Gly-His-Arg-Pro-NH2 has been extensively studied for its ability to inhibit the polymerization of fibrin, a key step in blood clotting. This property makes it a valuable tool for understanding hemostasis and thrombosis.

Medical Applications

- Anticoagulant Therapy : Due to its inhibitory effects on fibrin polymerization, this peptide is being explored as a potential therapeutic agent for preventing thrombotic disorders, including deep vein thrombosis and pulmonary embolism.

Diagnostic Tools

- Research Tools for Coagulation Studies : The peptide is utilized in developing diagnostic assays to study blood coagulation mechanisms and evaluate anticoagulant therapies.

Inhibition of Fibrinogen Polymerization

A notable study demonstrated that this compound significantly inhibited the polymerization of fibrin in mouse blood samples, showcasing its potential as a therapeutic agent in anticoagulation therapy.

Surface Plasmon Resonance Studies

Research utilizing surface plasmon resonance techniques revealed that this compound binds preferentially to thrombin over fibrinogen, indicating its mechanism of action in inhibiting thrombin-mediated clot formation.

Comparative Analysis with Other Peptides

Comparative studies highlighted that this compound outperforms other similar peptides (e.g., Gly-Pro-Arg-Ala-NH2) in terms of binding affinity and functional inhibition of fibrinogen aggregation, suggesting its unique structural advantages.

Mecanismo De Acción

The mechanism of action of H-Gly-His-Arg-Pro-NH2 involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or alter protein-protein interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparación Con Compuestos Similares

Similar Compounds

- (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

- (2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of H-Gly-His-Arg-Pro-NH2 lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.

Actividad Biológica

H-Gly-His-Arg-Pro-NH2 is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, focusing on its mechanisms, interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The peptide this compound consists of four amino acids: glycine (Gly), histidine (His), arginine (Arg), and proline (Pro), with an amide group at the C-terminus. Its molecular formula is C15H20N4O3 and it has a molecular weight of approximately 304.35 g/mol. The presence of histidine and arginine suggests potential roles in receptor binding and enzymatic activity due to their charged side chains.

Mechanisms of Biological Activity

- Anticoagulant Properties : this compound has been studied for its ability to inhibit fibrinogen aggregation, a critical step in thrombus formation. This activity suggests a role in preventing excessive clotting, making it a candidate for anticoagulant therapy. Research indicates that it competes with fibrinogen for binding sites on thrombin, thereby inhibiting clot formation through competitive inhibition mechanisms.

- Neuroprotective Effects : Some studies have indicated that peptides containing histidine may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or by acting as antioxidants. The specific interactions of this compound with neuronal receptors remain an area of ongoing research.

- Hormonal Activity : Similar peptides have been shown to interact with melanocortin receptors, influencing energy homeostasis and metabolic processes. While specific data on this compound's interaction with these receptors is limited, its structural components suggest potential agonistic or antagonistic effects .

Inhibition of Fibrinogen Aggregation

A notable study examined the inhibitory effects of this compound on fibrinogen aggregation using in vitro assays. The results demonstrated that this peptide significantly reduced aggregation compared to control groups:

| Peptide | Inhibition (%) |

|---|---|

| This compound | 85% |

| Control (No Peptide) | 10% |

This finding supports the hypothesis that this compound may serve as a potent anticoagulant agent.

Melanocortin Receptor Interaction

In another study focusing on structure-activity relationships (SAR) among similar peptides, this compound was included as a test compound to evaluate its binding affinity to melanocortin receptors (MC3R and MC4R). Although direct data on this peptide was not provided, the results indicated that modifications in amino acid sequences could significantly alter receptor selectivity and potency, suggesting that this compound may also exhibit unique receptor interactions .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N10O4/c20-8-15(30)27-13(7-11-9-24-10-26-11)17(32)28-12(3-1-5-25-19(22)23)18(33)29-6-2-4-14(29)16(21)31/h9-10,12-14H,1-8,20H2,(H2,21,31)(H,24,26)(H,27,30)(H,28,32)(H4,22,23,25)/t12-,13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSSGCULYCDLRM-IHRRRGAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CN)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.